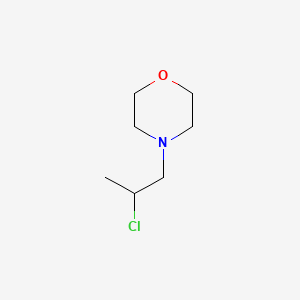

4-(2-Chloropropyl)morpholine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C7H14ClNO |

|---|---|

Molekulargewicht |

163.64 g/mol |

IUPAC-Name |

4-(2-chloropropyl)morpholine |

InChI |

InChI=1S/C7H14ClNO/c1-7(8)6-9-2-4-10-5-3-9/h7H,2-6H2,1H3 |

InChI-Schlüssel |

DRWDYJVXXHLJLZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CN1CCOCC1)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Route Development for 4 2 Chloropropyl Morpholine

Direct Alkylation Approaches to the Morpholine (B109124) Nitrogen

Direct alkylation strategies focus on forming the bond between the morpholine nitrogen and a three-carbon propyl chain, which is subsequently or concurrently chlorinated.

Alkylation with Propylene (B89431) Oxide and Subsequent Chlorination

A common and regioselective route involves the reaction of morpholine with 1,2-propylene oxide. nih.gov This reaction proceeds via a ring-opening aminolysis of the epoxide, where the nitrogen atom of morpholine attacks one of the carbon atoms of the epoxide ring. Under mild conditions, such as at room temperature in an aqueous medium, this reaction can proceed with high conversion rates. nih.gov The nucleophilic attack predominantly occurs at the less sterically hindered carbon of the propylene oxide, leading to the formation of 1-(morpholin-4-yl)propan-2-ol. nih.gov

Following the formation of the β-amino alcohol, the hydroxyl group is then converted to a chlorine atom. This is typically achieved through treatment with a chlorinating agent like thionyl chloride (SOCl₂). nih.gov This two-step process provides a reliable method for the synthesis of 4-(2-chloropropyl)morpholine.

Table 1: Synthesis of this compound via Propylene Oxide

| Step | Reactants | Product | Key Conditions |

| 1 | Morpholine, 1,2-Propylene Oxide | 1-(Morpholin-4-yl)propan-2-ol | Water, Room Temperature nih.gov |

| 2 | 1-(Morpholin-4-yl)propan-2-ol, Thionyl Chloride | This compound | Chloroform (B151607) (CHCl₃) nih.gov |

Reactions Involving Allyl Halides and Haloalkanes

Another direct alkylation approach utilizes haloalkanes or allyl halides. The reaction of morpholine with dihaloalkanes, such as 1,2-dichloropropane, can lead to the formation of this compound. google.com However, this method can be complicated by side reactions and lower yields due to the poor electrophilicity of 1,2-dihalogen derivatives and competing elimination reactions. bris.ac.uk

Alternatively, N-alkylation can be achieved using allyl halides like allyl chloride. This reaction introduces the three-carbon chain which can then be further modified. For instance, benzimidazolyl-chalcone derivatives have been synthesized by reacting with various alkyl chlorides, including 4-(2-chloroethyl)morpholine (B1582488) and 4-(3-chloropropyl)morpholine, in the presence of a base like potassium carbonate in acetonitrile. mdpi.com While not a direct synthesis of the target compound, this illustrates the utility of haloalkylmorpholines in N-alkylation reactions.

Chlorination of Hydroxyl-Functionalized Morpholine Precursors

This synthetic strategy first establishes the morpholine-propanol backbone, followed by the specific chlorination of the hydroxyl group.

Utilization of Thionyl Chloride for Chloroalkane Formation

The conversion of a hydroxyl group to a chloro group is a pivotal step in many syntheses of this compound. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this transformation. nih.govnih.govprepchem.com The reaction of an alcohol with thionyl chloride converts the hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. ganeshremedies.com The chloride ion, generated during the reaction, then acts as a nucleophile, leading to the formation of the alkyl chloride. ganeshremedies.com This reaction is often performed in a suitable solvent like benzene (B151609) or dichloromethane (B109758). prepchem.comchemicalbook.com For example, dissolving 2-morpholinoethanol (B138140) in benzene and then adding thionyl chloride, followed by refluxing, yields chloroethylmorpholine hydrochloride in high yield. prepchem.com Similarly, 4-(2-chloroethyl)morpholine has been synthesized by treating 2-morpholinoethan-1-ol with thionyl chloride in dichloromethane, with a catalytic amount of N,N-dimethyl-formamide (DMF). chemicalbook.com

Table 2: Chlorination of 2-Morpholinoethanol with Thionyl Chloride

| Reactants | Reagents | Solvent | Product | Yield |

| 2-Morpholinoethanol | Thionyl Chloride | Benzene | Chloroethylmorpholine hydrochloride | 98.7% prepchem.com |

| 2-Morpholinoethan-1-ol | Thionyl Chloride, DMF (cat.) | Dichloromethane | 4-(2-Chloroethyl)morpholine | 74.0% chemicalbook.com |

Inversion of Stereochemical Configuration during Chlorination

When the hydroxyl-functionalized morpholine precursor is chiral, the stereochemical outcome of the chlorination reaction becomes a critical consideration. The reaction of secondary alcohols with thionyl chloride can proceed with either inversion or retention of configuration, depending on the reaction conditions. libretexts.org

In the presence of a base like pyridine (B92270), the reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of the stereochemical configuration. orgosolver.commasterorganicchemistry.com The base reacts with the intermediate chlorosulfite ester, and the displaced chloride ion then attacks from the backside. masterorganicchemistry.comwikipedia.org Conversely, in non-coordinating solvents and in the absence of a base, the reaction can proceed with retention of configuration through an Sₙi (internal nucleophilic substitution) mechanism. libretexts.orgwikipedia.org

A study on the chemoenzymatic synthesis of optically active morpholino-alcohols demonstrated that the chlorination of (S)-(+)-1-(morpholin-4-yl)propan-2-ol with thionyl chloride in chloroform resulted in the formation of (R)-(-)-4-(2-chloropropyl)morpholine with a complete inversion of configuration, even without the addition of a base like pyridine. nih.gov This highlights that the specific substrate and reaction conditions can strongly influence the stereochemical outcome.

Optimization of Reaction Conditions and Catalyst Selection

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side products. The "one factor at a time" (OFAT) methodology is a common approach where individual parameters like temperature, reaction time, and stoichiometry are sequentially optimized. whiterose.ac.ukacs.org

In the context of N-alkylation of morpholine, catalyst selection plays a significant role. While direct alkylation with haloalkanes is one route, catalytic methods using alcohols as alkylating agents are also explored for their environmental benefits, with water being the only byproduct. researchgate.net Various heterogeneous catalysts have been investigated for the N-alkylation of morpholine with alcohols, including CuO–NiO/γ–Al₂O₃. researchgate.net This catalyst showed high activity for the N-methylation of morpholine with methanol (B129727). researchgate.net For N-alkylation with benzyl (B1604629) alcohols, palladium-based catalysts have shown high efficiency. mdpi.com Other transition metal catalysts based on ruthenium, iridium, iron, and copper have also been developed for N-alkylation reactions. mdpi.comresearchgate.netacs.org The choice of catalyst and reaction conditions, such as temperature and solvent, can significantly influence the reaction's efficiency and selectivity. whiterose.ac.ukresearchgate.net For instance, in the N-alkylation of morpholine with methanol over a CuO–NiO/γ–Al₂O₃ catalyst, the reaction temperature was a critical parameter, with the optimal temperature found to be 220 °C. researchgate.net

Impact of Base (e.g., K2CO3, NaH) and Solvent Systems (e.g., DMF, DMSO)

The choice of base and solvent is critical in the synthesis of N-alkylated morpholines and their subsequent functionalization. In the specific conversion of optically active 1-(morpholin-4-yl)propan-2-ol to this compound, a notable finding is the successful chlorination using thionyl chloride (SOCl₂) in chloroform (CHCl₃) without the need for an external organic base like pyridine or triethylamine. nih.gov In this case, the nitrogen atom of the morpholine ring itself acts as an internal base, effectively trapping the hydrogen chloride (HCl) generated in situ. nih.gov This self-scavenging prevents undesirable side reactions and helps maintain stereochemical integrity. nih.gov

While the direct synthesis of this compound can proceed without an external base, broader synthetic strategies for related morpholine derivatives often depend on specific base and solvent systems. For instance, the alkylation of phthalazinones with 4-(2-chloroethyl)morpholine hydrochloride utilizes potassium carbonate (K₂CO₃) as a base in dry acetone (B3395972) to facilitate the reaction. beilstein-journals.org In other syntheses, strong bases like sodium hydride (NaH) are used in aprotic polar solvents like dimethylformamide (DMF) for O-alkylation reactions. mdpi.com The synthesis of the related compound 4-(2-chloroethyl)morpholine from 2-morpholinoethanol has been documented using catalytic amounts of DMF in dichloromethane (DCM). chemicalbook.com In this context, DMF facilitates the nucleophilic substitution required to convert the hydroxyl group to a chloride.

The selection of these components is dictated by the specific reaction type, substrate reactivity, and desired outcome, as summarized in the table below.

| Base | Solvent System | Typical Application in Morpholine Synthesis | Purpose |

| None (Internal) | Chloroform (CHCl₃) | Chlorination of 1-(morpholin-4-yl)propan-2-ol | Morpholine nitrogen acts as an in situ HCl scavenger. nih.gov |

| K₂CO₃ | Acetone, DMF | N-alkylation reactions with haloalkyl morpholines | Weak base to neutralize acid byproducts and facilitate nucleophilic substitution. beilstein-journals.orgmdpi.com |

| Sodium Hydroxide | Water | Neutralization of hydrochloride salts to yield the free base | To liberate the free amine from its salt for subsequent reactions. academicjournals.org |

| Triethylamine | Diethyl Ether, DCM | Acylation and chlorination reactions | Organic-soluble base to scavenge acid halides. jocpr.comjocpr.com |

This table presents a summary of base and solvent systems used in the synthesis of this compound and related derivatives.

Multi-step Synthetic Pathway Design and Yield Optimization

The most direct synthetic pathway to this compound is a two-step process starting from readily available precursors.

Formation of the Alcohol Precursor : The initial step involves the synthesis of 1-(morpholin-4-yl)propan-2-ol. This is typically achieved by the ring-opening of propylene oxide with morpholine.

Chlorination of the Alcohol : The resulting alcohol is then converted to the target chloride. A highly effective method for this transformation is the use of thionyl chloride (SOCl₂) in a suitable solvent like chloroform. nih.gov

This pathway has been shown to be efficient, with the chlorination step affording high yields in the range of 69–71%. nih.gov Yield optimization in such syntheses relies on controlling key parameters. For the analogous synthesis of 4-(2-chloroethyl)morpholine, a significant excess of the chlorinating agent (5 equivalents of thionyl chloride) was employed to drive the reaction to completion. chemicalbook.com Temperature control is also crucial; these reactions are often initiated at 0°C before being heated to ensure a controlled reaction rate and minimize impurity formation. chemicalbook.com While comprehensive Design of Experiments (DoE) studies for this specific compound are not widely published, the high yields reported suggest that the documented conditions are already well-optimized for laboratory scale. nih.gov

Asymmetric Synthesis of Enantiomerically Pure this compound

As this compound possesses a chiral center at the C2 position of the propyl chain, the synthesis of its individual enantiomers, (R)- and (S)-4-(2-Chloropropyl)morpholine, is of significant interest for applications in stereoselective synthesis. A highly successful approach is a chemoenzymatic strategy that establishes the stereochemistry at the precursor alcohol stage. nih.gov

Enantioselective Formation and Separation Strategies

The key to producing enantiomerically pure this compound is the resolution of its racemic alcohol precursor, 1-(morpholin-4-yl)propan-2-ol. This is achieved through a lipase-catalyzed kinetic resolution. nih.gov

The process involves an enantioselective transesterification reaction using vinyl acetate (B1210297) as an irreversible acyl donor in an organic co-solvent like tert-butyl methyl ether (MTBE). nih.gov The lipase (B570770) enzyme selectively acylates one enantiomer of the alcohol, leaving the other unreacted. This enzymatic step creates two chemically distinct products—an ester and an unreacted alcohol—which can then be readily separated using standard chromatographic techniques. This method allows for the preparation of both the (S)-(+)-morpholino-alcohol and the corresponding (R)-acetate on a multi-gram scale, which after hydrolysis yields the (R)-(-)-morpholino-alcohol. nih.gov

Key Steps in Enantioselective Formation

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Racemic Alcohol Synthesis | Morpholine, Propylene Oxide | Racemic (±)-1-(morpholin-4-yl)propan-2-ol |

| 2 | Enzymatic Kinetic Resolution | Lipase, Vinyl Acetate, MTBE | (R)-1-(morpholin-4-yl)propan-2-yl acetate and unreacted (S)-(+)-1-(morpholin-4-yl)propan-2-ol. nih.gov |

This table outlines the chemoenzymatic strategy for obtaining enantiomerically pure precursors.

Retention of Stereochemical Purity in Subsequent Transformations

Once the enantiomerically pure alcohols are obtained, it is crucial to maintain their stereochemical integrity during the subsequent chlorination step. The conversion of the chiral alcohol to the chiral chloride using thionyl chloride proceeds with a complete inversion of the stereochemical configuration. nih.gov This is characteristic of a bimolecular nucleophilic substitution (Sₙ2) mechanism.

The reaction demonstrates excellent stereochemical fidelity:

(S)-(+)-1-(morpholin-4-yl)propan-2-ol with an enantiomeric excess (ee) of >99% is converted to (R)-(–)-4-(2-Chloropropyl)morpholine with >99% ee. nih.gov

(R)-(–)-1-(morpholin-4-yl)propan-2-ol with an ee of 98% is converted to (S)-(+)-4-(2-Chloropropyl)morpholine with 98% ee. nih.gov

The remarkable retention of stereochemical purity (via inversion) is attributed to the reaction conditions. The absence of a strong external base and the ability of the morpholine nitrogen to act as an internal HCl scavenger prevent the formation of carbocation intermediates or other side reactions that could lead to racemization. nih.gov This ensures that the high enantiomeric purity achieved during the enzymatic resolution is transferred effectively to the final chlorinated product, making it a reliable method for producing enantiopure this compound. nih.gov

Reactivity Profiles and Mechanistic Investigations of 4 2 Chloropropyl Morpholine

Nucleophilic Reactivity of the Chloropropyl Moiety

The chlorine atom attached to the propyl group in 4-(2-chloropropyl)morpholine is susceptible to nucleophilic substitution reactions. This reactivity allows for the replacement of the chlorine with various nucleophiles, making it a versatile intermediate in organic synthesis. evitachem.comsmolecule.com The reactivity of the chloropropyl group is influenced by factors such as steric hindrance and the nature of the attacking nucleophile.

Kinetics and Thermodynamics of Substitution Reactions (e.g., with Alkoxides)

Studies on the analogous compound, 4-(2-chloroethyl)morpholine (B1582488), reveal insights into the kinetics of substitution reactions. For instance, its reaction with sodium propoxide has been investigated to understand the rates of reaction. acs.orgacs.org The kinetics of nucleophilic substitution reactions of similar systems, such as the reaction of 4-chloro-2-nitrophenyl benzoates with cyclic secondary amines, have been shown to follow second-order kinetics. researchgate.net The mechanism often involves a tetrahedral intermediate, and the rate-determining step can change depending on the basicity of the nucleophile. researchgate.netresearchgate.net

Kinetic investigations of related reactions, such as those between carbene complexes and morpholine (B109124), indicate a mechanism similar to ester reactions, involving a zwitterionic tetrahedral intermediate. researchgate.net The stability of this intermediate and the subsequent steps are influenced by the reaction conditions and the nature of the reactants.

Elucidation of SN2 Pathways in Derivatization Processes

The derivatization of this compound often proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. mdpi.com In this pathway, a nucleophile attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion in a single, concerted step. mdpi.comcore.ac.uk This type of reaction is fundamental to the synthesis of various derivatives. For instance, O-alkylation of phenols with chloroalkylamines like 4-(2-chloroethyl)morpholine is a common application of this reactivity. rasayanjournal.co.in

The SN2 mechanism is characterized by an inversion of stereochemistry at the reaction center if it is chiral. The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile. mdpi.com

Chemical Transformations Involving the Morpholine Nitrogen

The nitrogen atom in the morpholine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. wikipedia.orgatamankimya.com These properties are central to its chemical behavior and allow it to participate in a variety of chemical transformations.

Basicity and Nucleophilicity Compared to Analogous Secondary Amines

The morpholine nitrogen is basic, with the conjugate acid of morpholine having a pKa that makes it a useful base in organic reactions. wikipedia.orgatamankimya.com However, the presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen atom. wikipedia.orgatamankimya.com This inductive effect makes morpholine less basic and less nucleophilic than structurally similar secondary amines like piperidine. wikipedia.orgatamankimya.com

Aliphatic amines are generally more basic than aromatic amines, with typical pKa values in the range of 9 to 11. fiveable.me The basicity of amines is influenced by inductive effects, with alkyl groups increasing basicity compared to hydrogen. libretexts.org

Table 1: Comparison of Basicity of Selected Amines

| Amine | pKa of Conjugate Acid |

| Piperidine | ~11.2 |

| Morpholine | ~8.5 |

| Pyrrolidine | ~11.3 |

| Aniline | ~4.6 fiveable.me |

| Ammonia | ~9.25 fiveable.me |

Note: Values are approximate and can vary with conditions.

Formation of Quaternary Ammonium (B1175870) Salts and Their Chemical Utility

The nucleophilic nitrogen of this compound can react with alkyl halides to form quaternary ammonium salts. google.com This reaction, known as the Menschutkin reaction, is a type of SN2 reaction where the amine acts as the nucleophile. mdpi.com The formation of these salts is a common transformation for tertiary amines. mdpi.com

Quaternary ammonium salts derived from morpholine have various applications. They have been investigated for their potential as antimicrobial agents. nih.gov Additionally, these salts can serve as intermediates in the synthesis of more complex molecules. For example, they can be used in phase transfer catalysis due to their ability to be soluble in both organic and aqueous phases. mdpi.com

Intramolecular Cyclization and Rearrangement Pathways

Under certain conditions, molecules containing both a nucleophile and a leaving group, such as this compound, can undergo intramolecular reactions.

Intramolecular cyclization can occur where the morpholine nitrogen attacks the electrophilic carbon of the chloropropyl group. This type of reaction can lead to the formation of bicyclic structures. For instance, intramolecular dealcoholization cyclization is a key step in the synthesis of 4-(4-aminophenyl)morpholin-3-one (B139978) from 2-(4-aminophenyl)aminoethoxyacetate. google.com Similarly, the synthesis of morpholin-3-ones can be achieved through the ring-closing reaction of α-(2-chloroethoxy)amides under basic conditions. researchgate.net

Rearrangement pathways are also possible in morpholine derivatives. For example, a ZnCl2-catalyzed cyclizative 1,2-rearrangement has been used for the synthesis of morpholinones with aza-quaternary stereocenters. researchgate.net Another example is the aza-benzilic ester rearrangement, which can occur in the synthesis of C3-substituted morpholinones. researchgate.net These rearrangements often proceed through complex mechanistic pathways involving intermediates like cyclic α-iminium hemiacetals. researchgate.net

Role in the Generation of Enamines and Other Reactive Intermediates

The reactivity of this compound is characterized by two primary pathways that allow for its participation in the formation of key reactive intermediates for organic synthesis. Firstly, as a secondary amine, it can react with carbonyl compounds to form enamines. Secondly, the presence of a chlorine atom on the propyl chain facilitates the formation of a strained, highly reactive aziridinium (B1262131) ion through intramolecular cyclization.

Formation of Enamines

Morpholine and its derivatives are widely utilized as the secondary amine component in the Stork enamine synthesis, a reliable method for the α-alkylation and α-acylation of ketones and aldehydes. Theoretically, this compound can serve as a precursor to enamines through its reaction with various carbonyl compounds.

The general mechanism for enamine formation involves the acid-catalyzed reaction of a secondary amine with a ketone or an aldehyde. Current time information in Bangalore, IN.nih.gov The process is initiated by the nucleophilic attack of the morpholine nitrogen on the carbonyl carbon, leading to a zwitterionic intermediate that, after proton transfer, forms a carbinolamine. mdpi.com Subsequent protonation of the hydroxyl group by the acid catalyst converts it into a good leaving group (water). The elimination of water results in the formation of a resonance-stabilized iminium ion. In the final step, a base (which can be another molecule of the amine) removes a proton from the α-carbon, yielding the neutral enamine product and regenerating the acid catalyst. Current time information in Bangalore, IN.mdpi.com

While this mechanism is well-established for secondary amines like morpholine, detailed research findings specifically documenting the reaction yields, substrate scope, or optimal conditions for enamine formation using this compound are not extensively reported in the available scientific literature. The reactivity of the chloropropyl group might introduce competing reaction pathways under typical enamine formation conditions.

Table 3.4.1: General Reaction for Enamine Formation

| Reactants | Catalyst | Intermediate | Product |

| This compound + Ketone/Aldehyde | Acid (e.g., H⁺) | Iminium Salt | Enamine |

Generation of Aziridinium Ions

A significant aspect of the reactivity profile of this compound involves its capacity to form a highly reactive three-membered heterocyclic intermediate known as an aziridinium ion. This occurs via an intramolecular nucleophilic substitution (S_N2) reaction, where the lone pair of electrons on the morpholine nitrogen atom attacks the carbon atom bearing the chlorine, displacing the chloride ion. acs.org

The formation of this strained ring system renders the carbon atoms of the ring highly electrophilic and susceptible to attack by a wide range of nucleophiles. mdpi.com This property makes the in-situ generated aziridinium ion a valuable reactive intermediate for the synthesis of more complex molecules. The ring-opening of the aziridinium ion by a nucleophile is typically regioselective, with the nucleophile attacking one of the ring carbons, leading to the formation of a new carbon-nucleophile bond and yielding a substituted N-propylmorpholine derivative. core.ac.uk

The propensity for N-(2-haloalkyl)amines to form aziridinium ions is a well-documented phenomenon and constitutes a critical pathway for their involvement in alkylation reactions. acs.org For example, the formation of aziridinium intermediates is a key step that influences the biological activity of certain nitrogen mustards by facilitating the alkylation of nucleophilic sites in biological macromolecules.

Table 3.4.2: Generation and Reactivity of the Morpholinyl-Aziridinium Intermediate

| Precursor | Intermediate | Key Features of Intermediate | Typical Subsequent Reaction |

| This compound | 1-methyl-4-aza-1-azoniabicyclo[3.1.0]hexane chloride | Quaternary ammonium salt, Strained three-membered ring, Highly electrophilic ring carbons | Ring-opening by nucleophiles (e.g., amines, thiols, alcohols) |

Derivatization and Applications As a Versatile Chemical Building Block

Synthesis of Novel Heterocyclic Systems

The reactivity of the chlorine atom in 4-(2-chloropropyl)morpholine allows for its use in nucleophilic substitution reactions to construct novel heterocyclic systems. This approach has been successfully employed to synthesize conjugates of morpholine (B109124) with various pharmacologically relevant heterocycles.

The synthesis of molecules incorporating both a 1,3,4-oxadiazole ring and a morpholine unit is a key area of interest due to the broad biological activities associated with these scaffolds. researchgate.netnih.gov A common synthetic strategy involves the nucleophilic substitution reaction between a chloroalkyl morpholine derivative and an oxadiazole-thiol intermediate.

In a representative synthesis, key intermediates of nih.govresearchgate.netresearchgate.net-oxadiazole-2-thiol derivatives are reacted with a chloroalkyl morpholine, such as the closely related 4-(2-chloroethyl) morpholine, to yield the desired oxadiazole-morpholine conjugates. nih.gov This reaction proceeds via an SN2 mechanism where the sulfur atom of the thiol acts as the nucleophile, displacing the chloride ion from the alkyl chain attached to the morpholine ring. researchgate.net This method provides a straightforward and efficient route to novel hybrid molecules that combine the structural features of both heterocyclic systems. researchgate.net

Table 1: Representative Nucleophilic Substitution for Oxadiazole-Morpholine Conjugates

| Reactant 1 | Reactant 2 | Product Type |

|---|

The indole (B1671886) nucleus is a privileged structure found in many natural and synthetic bioactive compounds. mdpi.commdpi.com Likewise, the phenothiazine (B1677639) tricycle is a core component of various pharmaceutical agents. researchgate.net Introducing a morpholine moiety to these scaffolds is a common strategy in medicinal chemistry to modulate their physicochemical properties and biological activity.

The synthesis of such derivatives can be achieved by N-alkylation, where the nitrogen atom of the indole or phenothiazine ring system acts as a nucleophile, attacking the electrophilic carbon of this compound. For phenothiazine, the reaction typically involves treating the phenothiazine core with a chloroalkyl derivative to attach the side chain to the nitrogen atom at position 10. nih.govresearchgate.net A similar strategy can be applied to indole derivatives, often requiring the initial deprotonation of the indole nitrogen to enhance its nucleophilicity before reaction with the alkylating agent. nih.gov The use of this compound in these reactions directly appends the morpholinopropyl side chain, a common structural motif in pharmacologically active molecules.

This compound is also utilized in the synthesis of derivatives containing ether linkages, particularly with naphthyl and naphthylphenoxy groups. A one-pot synthesis strategy has been reported for producing naphthyloxy phenoxyethyl derivatives using the analogue 4-(2-chloroethyl)morpholine (B1582488) hydrochloride. researchgate.net In this process, a phenol derivative first reacts with the chloroalkyl morpholine to form a phenoxy ethyl ether intermediate. researchgate.net This intermediate subsequently reacts with α- or β-naphthol to form the final naphthyloxy phenoxyethyl product. researchgate.net This Williamson ether synthesis approach demonstrates the utility of chloroalkyl morpholines in creating complex aromatic ethers with potential applications in materials science and medicinal chemistry.

Table 2: Synthesis of Naphthyloxy Phenoxyethyl Derivatives

| Step | Reactants | Intermediate/Product | Linkage Formed |

|---|---|---|---|

| 1 | 4-(Bromomethyl)phenol, 4-(2-Chloroethyl)morpholine HCl | Phenoxy ethyl morpholine derivative | C-O Ether |

Intermediate in the Construction of Complex Organic Scaffolds

Beyond simple derivatization, this compound serves as a key intermediate for building more elaborate and complex molecular architectures.

Quinazoline and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities. mdpi.comresearchgate.netresearchgate.net The incorporation of a morpholine ring into the quinazoline scaffold is a frequently employed strategy in the design of novel therapeutic agents. nih.gov

The synthesis of morpholine-substituted quinazolines often involves the reaction of a 4-chloroquinazoline intermediate with morpholine. nih.govresearchgate.net The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov In this context, while morpholine itself is often used as the nucleophile, this compound can be used to link the morpholine ring to a different functional group on the quinazoline core, such as a hydroxyl or amino substituent, via its reactive chloropropyl tail. This allows for the creation of a more extended and flexible side chain, which can be crucial for optimizing interactions with biological targets.

The utility of this compound extends to its role as a precursor for a variety of advanced synthetic targets in academic research. Its bifunctional nature allows for its incorporation into molecules that can then undergo further transformations. For example, morpholine derivatives can be prepared by reacting morpholine with chloroacetyl chloride, followed by reaction with other heterocyclic systems like 2-aminobenzothiazole or 5-substituted-2-amino-1,3,4-oxadiazole. jocpr.comjocpr.com

Furthermore, the related compound 4-(2-chloroethyl)morpholine has been used to synthesize 4-(2-indenylethyl)morpholine. academicjournals.org This indenyl-morpholine conjugate was subsequently used to create novel organometallic complexes, such as 4-(2-indenylethyl)morpholinetitanium dichloride and 4-(2-indenylethyl)morpholinezirconium dichloride. academicjournals.org These advanced synthetic targets are valuable in the study of catalysis and material science, highlighting the role of chloroalkyl morpholines as foundational building blocks in cutting-edge chemical research.

Functionalization for Materials Science and Catalysis Research

The unique chemical architecture of this compound, featuring a reactive secondary chloro group and a tertiary amine, makes it a prime candidate for a variety of functionalization reactions. These reactions open avenues for its application in modifying material properties, developing novel catalytic systems, and exploring oxidative chemical transformations.

Grafting onto Polymer Matrices for Modified Material Properties

The process of polymer grafting involves the chemical attachment of side chains to a polymer backbone, which can significantly alter the material's physicochemical properties. frontiersin.org While direct studies on grafting this compound onto polymer matrices are not extensively documented, the reactivity of its chloropropyl group provides a clear pathway for such modifications.

The "grafting to" method is a particularly relevant strategy where pre-synthesized polymer chains with reactive end-groups are attached to a polymer backbone. frontiersin.org In this context, the this compound moiety could be introduced onto a polymer backbone containing nucleophilic sites. The secondary chloro group on the propyl chain serves as an electrophilic site, susceptible to nucleophilic substitution by functional groups on the polymer matrix, such as hydroxyl or amine groups. This reaction would result in a stable covalent bond, effectively grafting the morpholine-containing side chain onto the polymer.

The introduction of the morpholino group can impart desirable properties to the polymer, including:

Increased hydrophilicity: The presence of the polar morpholine ring can enhance the water-absorbing capacity and surface wettability of otherwise hydrophobic polymers.

Improved biocompatibility: Morpholine-containing polymers have been explored for various biomedical applications, suggesting that their incorporation could enhance the biocompatibility of the host material.

Coordination sites for metal ions: The nitrogen and oxygen atoms of the morpholine ring can act as ligands, enabling the modified polymer to chelate metal ions. This could be leveraged for applications in water treatment, sensing, or catalysis.

The efficiency of the grafting process would be influenced by several factors, including the nature of the polymer backbone, the reaction conditions (temperature, solvent, and catalyst), and the steric hindrance around the reactive sites.

Table 1: Potential Polymer Matrices for Grafting with this compound

| Polymer Matrix | Functional Group for Grafting | Potential Modified Property |

| Poly(vinyl alcohol) | Hydroxyl (-OH) | Increased hydrophilicity |

| Chitosan | Amine (-NH2) and Hydroxyl (-OH) | Enhanced biocompatibility, metal chelation |

| Poly(styrene-co-maleic anhydride) | Anhydride (opens to carboxylic acid) | Improved solubility in polar solvents |

Development of Supported Catalysts and Reaction Media

The immobilization of homogeneous catalysts onto solid supports is a critical strategy in green chemistry, facilitating catalyst recovery and reuse. The structure of this compound makes it a suitable ligand for anchoring catalytic metal species onto solid supports like silica or alumina.

The process would typically involve a two-step approach:

Functionalization of the Support: The solid support is first modified to introduce reactive groups that can covalently bind with this compound. For instance, silica can be treated with an organosilane to introduce amine or hydroxyl functionalities.

Ligand Immobilization: The functionalized support is then reacted with this compound. The chloropropyl group reacts with the surface groups of the support, creating a covalent linkage and immobilizing the morpholine moiety.

Once the morpholine ligand is anchored to the support, it can be used to coordinate with a variety of transition metals, such as palladium, platinum, or rhodium, which are active in a wide range of catalytic reactions, including hydrogenation, cross-coupling, and oxidation. The morpholine ring provides a stable coordination environment for the metal center. An example of a similar approach involves the grafting of proline onto silica supports using chloropropyl tethers for asymmetric aldol reactions. rsc.org

Furthermore, the morpholine moiety itself can act as an organocatalyst or as a component of the reaction medium. For instance, morpholine-modified materials have been used in the selective hydrogenation of p-chloronitrobenzene. mdpi.com

Table 2: Potential Applications of Supported Catalysts Derived from this compound

| Metal Center | Support Material | Potential Catalytic Application |

| Palladium (Pd) | Silica (SiO2) | Heck and Suzuki cross-coupling reactions |

| Platinum (Pt) | Alumina (Al2O3) | Selective hydrogenation of nitroarenes |

| Rhodium (Rh) | Polystyrene | Hydroformylation of alkenes |

Exploration of N-Oxide Functionalities in Synthetic Oxidations

The tertiary amine of the morpholine ring in this compound can be readily oxidized to form the corresponding N-oxide. Morpholine N-oxides, particularly 4-Methylmorpholine N-oxide (NMO), are well-established as co-oxidants in a variety of important synthetic transformations. sincerechemical.comsigmaaldrich.com NMO is frequently used to regenerate a primary oxidant, such as osmium tetroxide in dihydroxylation reactions or tetrapropylammonium perruthenate (TPAP) in the oxidation of alcohols. sigmaaldrich.com

The synthesis of this compound N-oxide would typically involve the oxidation of the parent amine with a mild oxidizing agent like hydrogen peroxide. The resulting N-oxide would be a polar, hygroscopic solid or a solution in water.

While specific studies on the application of this compound N-oxide in synthetic oxidations are scarce, its structural similarity to NMO suggests it could perform a similar role as a co-oxidant. sincerechemical.comsigmaaldrich.com The presence of the chloropropyl group might influence its solubility, reactivity, and steric properties, potentially offering advantages in specific applications. For example, the chloropropyl group could be used to anchor the N-oxide to a solid support, creating a recyclable co-oxidant system.

The mechanism of action for morpholine N-oxides in these reactions involves the transfer of their oxygen atom to the reduced form of the primary catalyst, thereby regenerating its active state and allowing it to be used in catalytic amounts. guidechem.com

Table 3: Comparison of this compound N-oxide with a Standard Co-oxidant

| Compound | Structure | Key Features | Primary Application |

| 4-Methylmorpholine N-oxide (NMO) | C5H11NO2 | Well-established, commercially available | Co-oxidant in dihydroxylation and alcohol oxidation |

| This compound N-oxide | C7H14ClNO2 | Contains a reactive chloropropyl group for potential immobilization | Potential as a recyclable co-oxidant |

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

Single-Crystal X-ray Diffraction (SCXRD) Analysis

For 4-(2-Chloropropyl)morpholine, SCXRD analysis would be expected to confirm the stereochemistry and dominant conformation of the molecule. The six-membered morpholine (B109124) ring is known to predominantly adopt a stable chair conformation to minimize steric strain. researchgate.net In this conformation, the substituent at the nitrogen atom—the 2-chloropropyl group—can be oriented in either an axial or equatorial position. The equatorial position is generally favored for bulky substituents to reduce steric hindrance. X-ray diffraction data would provide the exact dihedral angles within the ring, confirming this chair geometry.

Table 1: Expected SCXRD Geometrical Parameters for the Morpholine Ring in a Chair Conformation

| Parameter | Expected Value |

| C-N-C bond angle | ~110-112° |

| C-O-C bond angle | ~111-113° |

| C-C bond length | ~1.52 Å |

| C-N bond length | ~1.47 Å |

| C-O bond length | ~1.43 Å |

Note: These are generalized values based on typical morpholine ring structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of organic molecules in solution. core.ac.uk By analyzing the chemical shifts, integration, and coupling patterns of ¹H and ¹³C nuclei, a complete connectivity map of the molecule can be established. researchgate.net

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The protons on the morpholine ring typically appear as multiplets between 2.5 and 3.8 ppm. The protons of the 2-chloropropyl group would exhibit characteristic shifts and splitting patterns: a doublet for the terminal methyl (CH₃) group, a multiplet for the methine (CH) proton adjacent to the chlorine, and multiplets for the methylene (B1212753) (CH₂) group attached to the nitrogen.

The ¹³C NMR spectrum provides information on the different carbon environments. The morpholine ring carbons typically resonate at approximately 45-70 ppm. researchgate.net The carbons of the 2-chloropropyl substituent would appear in the upfield region. The DEPT (Distortionless Enhancement by Polarization Transfer) technique can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. core.ac.uk

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Morpholine H (O-CH₂) | ~3.7 | ~67 |

| Morpholine H (N-CH₂) | ~2.5 | ~54 |

| N-CH₂ (propyl) | Multiplet | ~60 |

| CH-Cl (propyl) | Multiplet | ~55 |

| CH₃ (propyl) | Doublet | ~20 |

Note: These are predicted values based on the analysis of similar N-substituted morpholines and general NMR principles. Actual values may vary depending on the solvent and instrument. chemicalbook.comdocbrown.info

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight with high precision. researchgate.net It also provides structural information through the analysis of fragmentation patterns. raco.cat For this compound (C₇H₁₄ClNO), the molecular weight is 163.65 g/mol .

Upon ionization, typically through electron impact (EI), the molecule forms a molecular ion ([M]⁺). Due to the presence of chlorine, the molecular ion peak would appear as a pair of peaks (M and M+2) with a characteristic intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info The fragmentation of the molecular ion would likely involve cleavage of the C-Cl bond and fragmentation of the morpholine ring. researchgate.netdocbrown.info Common fragmentation pathways include the loss of a chlorine radical and the cleavage of the bond between the nitrogen and the propyl group.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Description |

| 163/165 | [C₇H₁₄ClNO]⁺ | Molecular ion peak (³⁵Cl / ³⁷Cl) |

| 128 | [C₇H₁₄NO]⁺ | Loss of Cl radical |

| 100 | [C₅H₁₀NO]⁺ | Cleavage of propyl group, leaving a fragment |

| 86 | [C₄H₈NO]⁺ | Morpholine ring fragment |

| 43 | [C₃H₇]⁺ | Propyl cation |

Note: The base peak would likely correspond to one of the more stable fragment ions. docbrown.info

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. oregonstate.edu The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Key expected absorptions include C-H stretching vibrations for the alkyl groups, C-O-C stretching for the ether linkage in the morpholine ring, C-N stretching for the tertiary amine, and a C-Cl stretching vibration. libretexts.orglibretexts.org The absence of bands for O-H (around 3300 cm⁻¹) or N-H (around 3400 cm⁻¹) groups would confirm the tertiary nature of the amine and the absence of hydroxyl groups. libretexts.org

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2950-2800 | C-H stretch | Alkane (CH₂, CH₃) |

| 1470-1450 | C-H bend | Alkane |

| 1115 | C-O-C stretch | Ether |

| 1200-1000 | C-N stretch | Tertiary Amine |

| 800-600 | C-Cl stretch | Alkyl Halide |

Note: These are typical frequency ranges for the indicated functional groups. oregonstate.edulibretexts.org

Advanced Spectrophotometric Methods for Kinetic and Mechanistic Studies (e.g., UV/Vis, Stopped-Flow)

While this compound itself does not possess a strong chromophore for direct analysis by UV/Vis spectrophotometry in the 200-800 nm range, these methods are invaluable for studying its reactivity. UV/Vis spectroscopy can be employed to monitor the kinetics of reactions where either a reactant consumed or a product formed absorbs in the UV-visible range. researchgate.net

For instance, in a nucleophilic substitution reaction where the chloride is displaced by a chromophoric nucleophile, the rate of formation of the colored product could be monitored over time. By measuring the change in absorbance at a specific wavelength, reaction rates can be determined as a function of reactant concentrations, allowing for the elucidation of the reaction mechanism and the calculation of rate constants. researchgate.net Stopped-flow techniques can be used for very fast reactions, enabling the study of reaction intermediates and rapid kinetic processes on a millisecond timescale.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior in Composites

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental in assessing the thermal stability and phase transitions of composite materials. TGA measures the change in mass of a sample as a function of temperature, revealing information about thermal degradation and the composition of the material. DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, identifying transitions such as melting, crystallization, and glass transitions.

In a study of carboxymethyl cellulose (B213188) (CMC) hydrogels grafted with the related compound 4-(2-chloroethyl) morpholine hydrochloride (CEMHD), TGA and DSC were employed to characterize the thermal properties of the resulting composites. The findings from this research can be extrapolated to predict the behavior of composites containing this compound.

Thermogravimetric Analysis (TGA)

The TGA thermograms of CMC composites with varying ratios of CEMHD demonstrated a multi-stage degradation process. The initial weight loss, typically observed at lower temperatures, is attributed to the evaporation of absorbed water. Subsequent degradation stages at higher temperatures correspond to the decomposition of the polymer backbone and the incorporated morpholine derivative. The presence of the morpholine moiety is expected to influence the thermal stability of the composite, potentially altering the onset temperature of degradation and the residual mass at the end of the analysis.

Differential Scanning Calorimetry (DSC)

DSC analysis of the same CMC-CEMHD composites revealed shifts in the glass transition temperature (Tg) and other thermal events, indicative of the interaction between the polymer matrix and the morpholine compound. researchgate.net The incorporation of the morpholine derivative can affect the polymer chain mobility, leading to changes in the energy required for thermal transitions. These changes provide evidence of the successful incorporation of the functional compound into the composite material.

The following table summarizes hypothetical TGA and DSC data for a polymer composite functionalized with a morpholine derivative, based on findings for related compounds.

| Sample | Onset Degradation Temperature (Tonset) (°C) | Peak Degradation Temperature (Tpeak) (°C) | Residual Mass (%) | Glass Transition Temperature (Tg) (°C) |

| Unmodified Polymer | 280 | 350 | 15 | 60 |

| Polymer + 5% Morpholine Derivative | 295 | 365 | 18 | 65 |

| Polymer + 10% Morpholine Derivative | 310 | 380 | 22 | 72 |

Scanning Electron Microscopy (SEM) for Surface Morphology of Functionalized Materials

In the context of composites, SEM images can reveal the degree of dispersion of the filler within the polymer matrix and the nature of the interfacial adhesion between the two components. For materials functionalized with this compound, SEM analysis would be expected to show alterations in the surface texture. For instance, a previously smooth surface might exhibit increased roughness or the appearance of new structural features after modification.

The following table outlines the expected morphological observations from SEM analysis of a material before and after functionalization with a morpholine derivative.

| Sample | Surface Characteristics | Particle/Feature Size | Distribution |

| Unmodified Material | Smooth, relatively featureless | N/A | Homogeneous |

| Material + Morpholine Derivative | Increased surface roughness, presence of distinct domains | 1-5 µm | Evenly distributed |

These advanced characterization techniques are indispensable for establishing the structure-property relationships in materials containing this compound, guiding the development of novel composites with tailored thermal and morphological characteristics.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Studies on related morpholine (B109124) compounds demonstrate that the morpholine ring typically adopts a stable chair conformation. nih.gov DFT calculations would confirm this for 4-(2-Chloropropyl)morpholine and precisely model the orientation of the attached 2-chloropropyl group relative to the ring.

Frontier Molecular Orbital (FMO) theory is a key component of DFT that helps predict a molecule's reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital contains the most energetic electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting reactivity towards electrophiles.

LUMO: This is the lowest energy orbital without electrons and acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating reactivity towards nucleophiles. wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. ajchem-a.commdpi.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the morpholine ring due to its lone pair of electrons, making this site the primary center for nucleophilic attack. The LUMO would likely be distributed along the C-Cl bond of the propyl side chain, indicating that this is the most electrophilic site, susceptible to attack by nucleophiles, which would lead to the displacement of the chloride ion. nih.govresearchgate.net

| Orbital/Parameter | Significance in Reactivity Prediction |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Indicates the region of the molecule most likely to donate electrons (nucleophilic character). A higher energy level corresponds to a better electron donor. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Indicates the region of the molecule most likely to accept electrons (electrophilic character). A lower energy level corresponds to a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Represents the chemical stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability. |

Molecules are not static; they exist as an ensemble of different spatial arrangements known as conformers or isomers. Computational methods are essential for identifying the most stable of these structures and the energy barriers between them. nih.gov

The parent morpholine molecule primarily exists in two chair conformations: one with the N-H bond in an equatorial position (Chair-Eq) and one with it in an axial position (Chair-Ax). nih.gov Experimental and theoretical studies on morpholine have shown the equatorial conformer to be more stable. nih.gov

For this compound, the complexity increases. In addition to the ring's chair conformation, rotation around the single bonds of the 2-chloropropyl side chain (specifically the N-C and C-C bonds) gives rise to multiple rotational isomers (rotamers). DFT calculations can be used to perform a potential energy surface scan, systematically rotating these bonds to identify all low-energy conformers and the transition states that separate them. researchgate.net This analysis would reveal the globally most stable conformer and the relative populations of other conformers at a given temperature, which is crucial for understanding the molecule's average behavior and reactivity.

Molecular Modeling and Docking Studies to Understand Interactions in Chemical Systems

Molecular modeling and docking are computational techniques used to predict how a molecule (a ligand) binds to a larger receptor, typically a protein. researchgate.net These methods are fundamental in drug discovery and materials science. nih.govresearchgate.net Although this compound is not a therapeutic agent itself, docking studies could be hypothetically employed to understand its potential interactions with biological macromolecules. For instance, as a reactive alkylating agent, it could be modeled to predict its binding to the active site of an enzyme before forming a covalent bond.

The docking process involves two main steps:

Sampling: The software explores a vast number of possible orientations and conformations of the ligand within the receptor's binding site.

Scoring: A "scoring function" is used to estimate the binding affinity (often expressed as a binding energy in kcal/mol) for each pose. The pose with the best score is predicted to be the most favorable binding mode.

Docking studies on more complex morpholine-containing molecules have successfully predicted their interactions with targets like acetylcholinesterase and HIV reverse transcriptase, demonstrating the utility of the morpholine scaffold in ligand design. nih.govtubitak.gov.tr

| Step | Description | Objective |

|---|---|---|

| 1. Receptor Preparation | The 3D structure of the target protein is obtained (e.g., from the Protein Data Bank) and prepared by adding hydrogen atoms and assigning charges. | Create a realistic model of the binding target. |

| 2. Ligand Preparation | The 3D structure of the ligand (e.g., this compound) is generated and its energy is minimized. | Obtain a low-energy, stable conformation of the molecule to be docked. |

| 3. Docking Simulation | Computational algorithms place the ligand into the defined binding site of the receptor, exploring various positions, orientations, and conformations. | Identify possible binding modes. |

| 4. Scoring and Analysis | A scoring function ranks the generated poses based on predicted binding affinity. The top poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts). | Predict the most likely binding mode and estimate the strength of the interaction. |

Prediction of Molecular Properties and Cheminformatics Applications

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data and predict molecular properties. longdom.org Using just the 2D structure of a molecule, various physicochemical and pharmacokinetic properties (often related to Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) can be calculated. arxiv.orgresearchgate.net These predictions are valuable for screening large libraries of virtual compounds and prioritizing synthetic efforts. chemrxiv.org

For this compound, cheminformatics tools can rapidly predict key molecular descriptors. For example, software platforms like Molinspiration or Chemprop can calculate properties based on fragment contributions and topological indices. chemrxiv.orgijstr.org These descriptors help classify the molecule and predict its behavior, such as its likelihood to be orally bioavailable or to cross the blood-brain barrier, even though it is primarily an industrial intermediate.

| Property | Predicted Value/Range | Significance |

|---|---|---|

| Molecular Weight | 163.64 g/mol | Influences diffusion and transport across membranes. |

| LogP (Octanol-Water Partition Coefficient) | ~1.0 - 1.2 | Measures lipophilicity; affects absorption and membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~12.5 Ų | Predicts transport properties, particularly blood-brain barrier penetration. |

| Number of Rotatable Bonds | 3 | Relates to conformational flexibility and binding entropy. |

| Hydrogen Bond Acceptors | 2 (N and O atoms) | Indicates potential for forming hydrogen bonds with biological targets. |

| Hydrogen Bond Donors | 0 | Indicates potential for forming hydrogen bonds with biological targets. |

Crystallographic Data Refinement and Validation through Computational Methods

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in its solid state. The experiment yields an electron density map from which an initial atomic model is built. youtube.com However, this initial model is often imperfect and must be optimized in a process called refinement. nih.gov

Computational methods are integral to this refinement process. The goal is to adjust the atomic coordinates and other parameters of the model to achieve the best possible fit between the calculated diffraction data from the model and the experimentally measured data. youtube.com This is typically quantified by an R-value, where a lower R-value indicates a better fit. youtube.com

Geometry Optimization: Using a force field or quantum mechanics (like DFT), the model is refined to ensure that bond lengths, bond angles, and dihedral angles conform to chemically realistic values. This prevents the model from adopting physically impossible geometries. phenix-online.org

Validation: After refinement, computational tools are used to validate the final structure. This involves checking for steric clashes, analyzing the geometry, and ensuring the model is consistent with established chemical principles. mdpi.com

Modeling Disorder: In some crystals, molecules may occupy multiple positions or orientations. Computational methods can help model this disorder to better fit the experimental electron density map. nih.gov

This synergy between experimental data and computational refinement is crucial for producing high-quality, accurate crystal structures.

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Atom-Economical Synthetic Pathways

The synthesis of morpholine (B109124) and its derivatives has traditionally relied on methods that are often energy-intensive and may not align with the modern principles of green chemistry. Future research will undoubtedly focus on developing more sustainable and atom-economical routes to 4-(2-Chloropropyl)morpholine and related compounds.

Current synthetic approaches often involve the reaction of morpholine with halogenated propanes, which, while effective, can generate significant waste streams. Inspired by recent advancements in green chemistry for other morpholine derivatives, future pathways could explore:

Catalytic Approaches: The development of novel catalytic systems, potentially using earth-abundant metals, could enable more efficient C-N bond formation between the morpholine ring and the chloropropyl side chain, reducing the need for stoichiometric reagents and minimizing byproducts.

Flow Chemistry: Continuous flow processes offer enhanced control over reaction parameters, improved safety, and potential for higher yields and purity. e3s-conferences.orgnih.gov Adapting the synthesis of this compound to a flow chemistry setup could significantly reduce its environmental footprint.

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes could offer highly selective and environmentally benign alternatives to traditional chemical methods.

A key metric in sustainable synthesis is atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. Future synthetic strategies will aim to maximize this value.

Table 1: Comparison of Potential Synthetic Strategies for Morpholine Derivatives

| Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Novel Catalysis | Reduced waste, lower energy consumption, higher efficiency. | Development of non-precious metal catalysts, catalyst recycling. |

| Flow Chemistry | Improved safety, scalability, and process control; higher yields. | Reactor design, optimization of reaction conditions in continuous flow. e3s-conferences.orgnih.gov |

| Chemo-enzymatic Routes | High selectivity, mild reaction conditions, reduced environmental impact. | Enzyme discovery and engineering, process optimization. |

| One-Pot Reactions | Reduced solvent use and purification steps, improved time efficiency. | Tandem reaction design, compatible reagent systems. e3s-conferences.org |

By focusing on these areas, the production of this compound can become more cost-effective and environmentally responsible, aligning with the broader goals of sustainable chemical manufacturing.

Exploration of Novel Reaction Pathways and Catalytic Applications

The this compound molecule possesses two key reactive sites: the nucleophilic morpholine nitrogen and the electrophilic carbon atom bearing the chlorine atom. This dual reactivity makes it a versatile building block for creating a wide array of more complex molecules. While it is already used as an intermediate in the synthesis of pharmaceuticals like Nimorazole and Pholcodine, there is significant scope for exploring novel reaction pathways. e3s-conferences.org

Future research could investigate:

Transition Metal-Catalyzed Cross-Coupling Reactions: The chloro-group on the propyl chain is a suitable handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. This would open up pathways to novel derivatives with extended electronic systems or new functional groups.

Ring-Opening and Expansion Reactions: Under specific conditions, related chloromethylmorpholine derivatives have been shown to undergo ring expansion. nih.gov Investigating similar transformations for this compound could lead to the synthesis of novel, larger heterocyclic systems with unique properties.

Polymerization Monomer: The reactive chlorine atom could serve as a site for initiation or propagation in various polymerization reactions, allowing for the incorporation of the morpholine moiety into polymer backbones.

Beyond its role as a synthetic intermediate, the morpholine scaffold itself is finding increasing use in catalysis. Morpholine derivatives have been successfully employed as organocatalysts for reactions like 1,4-additions and as ligands for transition metals in selective hydrogenation processes. nih.govrsc.org Future work could explore the potential of this compound and its derivatives as:

Organocatalysts: The morpholine ring could be functionalized to create chiral catalysts for asymmetric synthesis.

Ligands in Homogeneous Catalysis: The nitrogen and oxygen atoms of the morpholine ring can coordinate with metal centers, making it a potential ligand scaffold for various catalytic transformations. The chloropropyl side chain could be used to anchor the catalyst to a solid support, facilitating catalyst recovery and reuse.

Integration into Advanced Materials and Supramolecular Chemistry

The unique physicochemical properties of the morpholine ring—such as its polarity, hydrogen-bonding capability, and conformational flexibility—make it an attractive component for the design of advanced materials and supramolecular assemblies. researchgate.net While direct applications of this compound in this domain are not yet established, the potential is significant.

Future research is anticipated in the following areas:

Functional Polymers: By leveraging the reactive chloropropyl group, this compound can be grafted onto existing polymer chains or used as a monomer to synthesize new polymers. mdpi.comchemrxiv.org The resulting materials could exhibit interesting properties, such as stimuli-responsiveness (pH or temperature), making them suitable for applications in smart hydrogels, drug delivery systems, and sensors. chemrxiv.org

Surface Modification: The molecule could be used to functionalize surfaces of materials like silica, gold, or carbon nanotubes. The morpholine moiety could impart specific properties to the surface, such as improved biocompatibility, altered hydrophilicity, or the ability to coordinate metal ions.

Supramolecular Assemblies: The morpholine ring can act as both a hydrogen bond acceptor (via the oxygen and nitrogen atoms) and a donor (if the nitrogen is protonated). This allows it to participate in the formation of well-ordered, non-covalent structures like gels, liquid crystals, and molecular capsules. The chloropropyl group can be further functionalized to introduce other recognition sites, enabling the design of complex, self-assembling systems.

The integration of the morpholine scaffold into materials science is a burgeoning field, and this compound represents a readily available building block to create novel functional materials. nih.gov

Computational Design and Predictive Modeling for New Morpholine-Based Chemical Entities

The advancement of computational chemistry provides powerful tools for the in silico design and prediction of the properties of new molecules, accelerating the discovery process and reducing experimental costs. patheon.com These methods are being increasingly applied to morpholine-containing compounds, particularly in the realm of drug discovery. mdpi.comnih.gov

Future research on this compound will likely leverage computational approaches to:

Design Novel Bioactive Molecules: Using the this compound scaffold as a starting point, computational tools can be used to design new derivatives with optimized properties. Techniques like molecular docking can predict how these molecules might bind to biological targets such as enzymes or receptors. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can establish a mathematical relationship between the chemical structure of a series of morpholine derivatives and their biological activity or physical properties. acs.orgpensoft.net This allows for the prediction of the activity of yet-to-be-synthesized compounds, guiding synthetic efforts toward the most promising candidates.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of morpholine-containing molecules and their interactions with their environment. researchgate.netmdpi.com For example, simulations can be used to study the stability of a ligand-protein complex over time or to understand the conformational preferences of a morpholine-based polymer. researchgate.netnih.gov

Table 2: Computational Techniques in Morpholine Derivative Design

| Technique | Application | Predicted Properties |

|---|---|---|

| Molecular Docking | Predicting binding mode and affinity of a ligand to a biological target. | Binding energy, protein-ligand interactions, binding pose. mdpi.comnih.gov |

| QSAR | Correlating chemical structure with activity/property. | Biological activity (e.g., IC₅₀), solubility, toxicity. acs.orgpensoft.net |

| Molecular Dynamics | Simulating the motion and interaction of atoms and molecules over time. | Conformational stability, binding free energy, solvent effects. researchgate.netmdpi.com |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile. | Bioavailability, metabolic stability, potential toxicity. mdpi.com |

By combining synthetic chemistry with these predictive computational models, researchers can more efficiently explore the vast chemical space accessible from the this compound scaffold, leading to the faster development of new drugs, materials, and catalysts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Chloropropyl)morpholine, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via alkylation of morpholine using allyl chloride or propylene oxide derivatives. For example, allyl chloride reacts with morpholine under basic conditions (e.g., sodium hydroxide) to form the intermediate, followed by HCl addition to introduce the chlorine atom . Reaction parameters such as molar ratios (e.g., excess morpholine to suppress side reactions), temperature (room temperature to 60°C), and catalyst selection (e.g., Pd or Ni-based catalysts for direct allyl alcohol routes) critically affect product distribution .

- Data Analysis : GC-MS and NMR (e.g., δ 1.51 ppm for CH3 in H NMR) are essential for monitoring reaction progress and purity .

Q. How can researchers characterize this compound to confirm structural integrity and purity?

- Techniques :

- Spectroscopy : H NMR (e.g., signals at δ 2.42–2.55 ppm for CH2N and δ 3.65–3.74 ppm for CH2OCH2) and C NMR (e.g., δ 23.3 ppm for CH3) .

- Chromatography : GC retention time (tR = 4.66 min under specific conditions) and HPLC with UV detection (λmax = 208 nm in ethanol) .

- Validation : Cross-referencing with PubChem data (InChIKey: ANGMDOVGFNZDLQ-UHFFFAOYSA-N) ensures structural accuracy .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

- Stability Profile : The compound is sensitive to moisture and light. Storage recommendations include inert gas packaging (e.g., argon) and desiccated environments at 2–8°C .

- Decomposition Risks : Thermal degradation may release toxic gases (e.g., HCl), necessitating controlled reaction setups .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) in this compound impact its reactivity and biological interactions?

- Stereochemical Synthesis : Enantiomers like (R)- and (S)-4-(2-Chloropropyl)morpholine are synthesized using chiral catalysts (e.g., Pd/Ni complexes). For instance, (R)-(–)-5 is resolved via GC with >99% enantiomeric excess (ee) .

- Biological Relevance : Enantiomers exhibit divergent binding affinities in receptor studies (e.g., opioid receptors), highlighting the need for chiral separation techniques in pharmacological research .

Q. What mechanistic pathways govern the nucleophilic substitution reactions of this compound with thiols or amines?

- Reaction Dynamics : The chlorine atom undergoes SN2 displacement with nucleophiles (e.g., thiophenol in ethanol/NaOH), yielding derivatives like 4-[2-(phenylsulfanyl)propyl]morpholine. Kinetic studies reveal second-order dependence on nucleophile concentration .

- Contradictions in Data : Conflicting reports on regioselectivity (terminal vs. secondary carbon reactivity) suggest solvent polarity and steric effects require further investigation .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound derivatives?

- Case Study : Discrepancies in allyl chloride vs. propylene oxide routes (e.g., 15–30% yield variations) are attributed to competing side reactions (e.g., over-alkylation). Controlled stoichiometry (1:1.2 molar ratio of morpholine:allyl chloride) and real-time monitoring via FT-IR (e.g., νmax at 1070 cm for C-Cl) mitigate inconsistencies .

- Statistical Tools : Multivariate analysis (e.g., DOE) optimizes parameters like temperature and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.